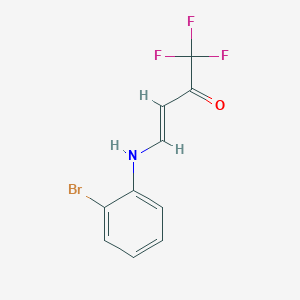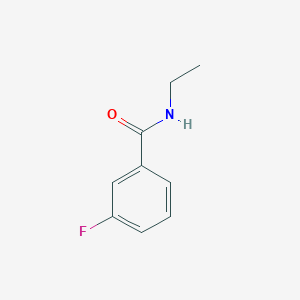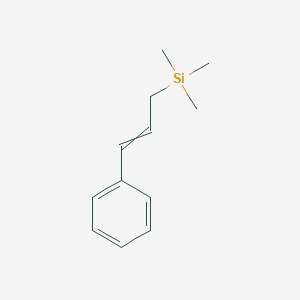
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one, also known as 4-BPA-TFB, is an organic compound with a wide range of applications in scientific research. It is a derivative of 2-bromophenylalanine and a member of the trifluorobut-3-en-2-one family. This compound has been used in a variety of scientific research applications, including as a model compound for drug development, as a fluorescent dye, and as a building block for organic synthesis.
科学的研究の応用
Synthesis of Heterocyclic Compounds
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, derived from compounds related to 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one, are utilized in the synthesis of pyrroles and other bicyclic heteroaromatics. These compounds, obtained through cyclization processes, feature trifluoromethyl substitution and are significant in various chemical syntheses (Andrew & Mellor, 2000).
Cycloaddition and Cross-Coupling Reactions
The compound and its variants participate in cycloaddition reactions with conjugated dienes, yielding cycloadducts. These cycloadducts, especially those derived from halogenated trifluorobut-3-yn-2-ones, are significant in cross-coupling reactions with organozinc compounds, indicating their role in complex chemical syntheses (Koldobskii et al., 2009).
Synthesis of Donor–Acceptor Cyclopropanes
4-Aryl-3-bromo-1,1,1-trifluorobut-3-en-2-ones are used in the synthesis of diethyl 2-aryl-3-(trifluoroacetyl)cyclopropane-1,1-dicarboxylates. These products represent a family of donor–acceptor cyclopropanes, serving as crucial precursors for various cycloaddition reactions. The reactions are notable for their mild conditions and quick completion, especially when compared to their fluorine-free counterparts (Romanov et al., 2020).
Copolymerization Processes
Compounds related to 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one are used in copolymerization processes. For instance, the radical copolymerization of vinylidene fluoride with bromofluorinated alkenes like 4-bromo-1,1,2-trifluorobut-1-ene leads to the formation of bromo-containing poly(vinylidene fluoride)s. These materials are important for further chemical modifications, including elimination or nucleophilic substitution reactions, showcasing the compound's role in creating functional polymers (Guiot et al., 2005).
特性
IUPAC Name |
(E)-4-(2-bromoanilino)-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHNWWMBECUQCJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)


![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)




